molecular formula C24H29ClN4O2 B2395116 N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 922067-29-6

N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No.: B2395116
CAS No.: 922067-29-6
M. Wt: 440.97
InChI Key: RLMBWURXWJSWOF-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H29ClN4O2 and its molecular weight is 440.97. The purity is usually 95%.
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Biological Activity

N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, identified by its CAS number 922558-04-1, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H32ClN5O2C_{25}H_{32}ClN_{5}O_{2}, with a molecular weight of approximately 470.0 g/mol. The compound features a complex structure that includes an oxalamide linkage, a chloro-substituted aromatic ring, and an indolin moiety.

PropertyValue
Molecular FormulaC25H32ClN5O2C_{25}H_{32}ClN_{5}O_{2}
Molecular Weight470.0 g/mol
CAS Number922558-04-1

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, studies involving indolin-based compounds have demonstrated broad-spectrum activity against various cancer cell lines. In particular, compounds derived from indolin scaffolds have shown promising results in inhibiting cancer cell proliferation.

Case Study:
A comparative study on indolin derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity. Although specific data for this compound is limited, its structural analogs suggest potential efficacy in cancer treatment .

The mechanism of action for this compound may involve:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in tumor growth and metastasis.
  • Receptor Modulation: The compound may interact with specific receptors, influencing signaling pathways associated with cell survival and proliferation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following is a general outline of the synthetic route:

  • Formation of the Indolin Moiety: Starting materials are reacted under controlled conditions to form the indoline structure.
  • Oxalamide Bond Formation: The indoline derivative is then coupled with the appropriate oxalamide precursor.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Research Findings

Recent studies have focused on the biological evaluation of oxalamide derivatives. For example, modifications to the oxalamide structure have been shown to enhance bioactivity and selectivity against various biological targets.

Table: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Indolin Derivative AAnticancer1.47
Indolin Derivative BEnzyme Inhibition0.85
N1-(3-chloro-4-methylphenyl)-N2-(pyrrolidinyl)UnknownN/ACurrent Study

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O2/c1-16-5-7-19(14-20(16)25)27-24(31)23(30)26-15-22(29-10-3-4-11-29)17-6-8-21-18(13-17)9-12-28(21)2/h5-8,13-14,22H,3-4,9-12,15H2,1-2H3,(H,26,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMBWURXWJSWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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